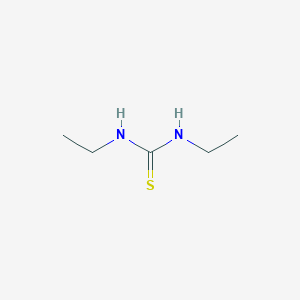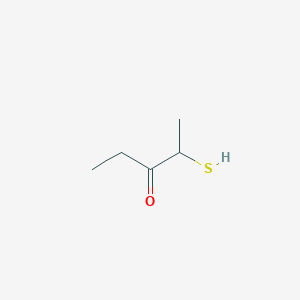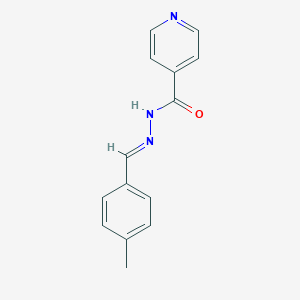![molecular formula C18H12S B092081 1-Phenylnaphtho[2,1-b]thiophene CAS No. 16587-59-0](/img/structure/B92081.png)
1-Phenylnaphtho[2,1-b]thiophene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Phenylnaphtho[2,1-b]thiophene is a chemical compound that has attracted significant attention in the scientific community due to its potential applications in various fields. This compound is a heterocyclic aromatic compound that contains a thiophene ring fused with a naphthalene ring.
Wissenschaftliche Forschungsanwendungen
1-Phenylnaphtho[2,1-b]thiophene has been researched extensively due to its potential applications in various fields. In the field of organic electronics, this compound has been used as a building block for the synthesis of organic semiconductors. These semiconductors have shown promising results in the development of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Wirkmechanismus
The mechanism of action of 1-Phenylnaphtho[2,1-b]thiophene is not fully understood. However, it is believed that this compound acts as an electron donor and acceptor, which allows it to transport charge in organic electronic devices. In addition, it has been suggested that this compound may also have antioxidant properties, which could make it useful in the development of drugs for the treatment of oxidative stress-related diseases.
Biochemische Und Physiologische Effekte
There is limited research on the biochemical and physiological effects of 1-Phenylnaphtho[2,1-b]thiophene. However, studies have shown that this compound has low toxicity and does not cause any significant adverse effects in laboratory animals. Further studies are needed to fully understand the biochemical and physiological effects of this compound.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-Phenylnaphtho[2,1-b]thiophene is its ease of synthesis. This compound can be synthesized using simple laboratory techniques and is relatively inexpensive. In addition, this compound has shown promising results in the development of organic electronic devices.
However, there are some limitations to the use of 1-Phenylnaphtho[2,1-b]thiophene in laboratory experiments. One of the main limitations is the lack of understanding of its mechanism of action. Further research is needed to fully understand how this compound works and its potential applications.
Zukünftige Richtungen
There are several future directions for research on 1-Phenylnaphtho[2,1-b]thiophene. One potential direction is the development of new synthetic methods for this compound. This could lead to the production of more efficient and cost-effective organic electronic devices.
Another future direction is the study of the antioxidant properties of this compound. If it is found to have significant antioxidant activity, it could be developed into a drug for the treatment of oxidative stress-related diseases.
Conclusion:
In conclusion, 1-Phenylnaphtho[2,1-b]thiophene is a promising compound with potential applications in various fields. Its ease of synthesis and low toxicity make it an attractive building block for the development of organic electronic devices. Further research is needed to fully understand its mechanism of action and potential applications.
Synthesemethoden
The synthesis method of 1-Phenylnaphtho[2,1-b]thiophene involves the condensation of 2-naphthol and thiophene-2-carbaldehyde in the presence of a Lewis acid catalyst. This reaction yields 1-Phenylnaphtho[2,1-b]thiophene as the main product. The synthesis of this compound is relatively simple and can be done in a few steps.
Eigenschaften
CAS-Nummer |
16587-59-0 |
|---|---|
Produktname |
1-Phenylnaphtho[2,1-b]thiophene |
Molekularformel |
C18H12S |
Molekulargewicht |
260.4 g/mol |
IUPAC-Name |
1-phenylbenzo[e][1]benzothiole |
InChI |
InChI=1S/C18H12S/c1-2-6-13(7-3-1)16-12-19-17-11-10-14-8-4-5-9-15(14)18(16)17/h1-12H |
InChI-Schlüssel |
WLZZURZSYAVTEO-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CSC3=C2C4=CC=CC=C4C=C3 |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CSC3=C2C4=CC=CC=C4C=C3 |
Synonyme |
1-Phenylnaphtho[2,1-b]thiophene |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



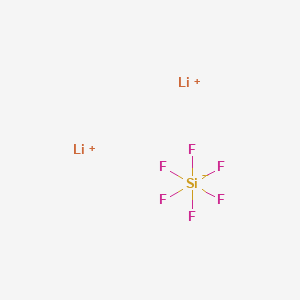
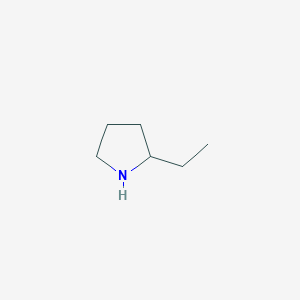
![[1,2,5]Oxadiazolo[3,4-d]pyrimidin-7(6H)-one (8CI)](/img/structure/B92003.png)
![2-Anthracenesulfonic acid, 1-amino-4-[(3-amino-4-sulfophenyl)amino]-9,10-dihydro-9,10-dioxo-](/img/structure/B92004.png)
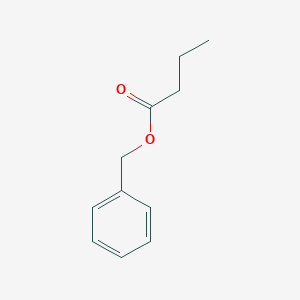
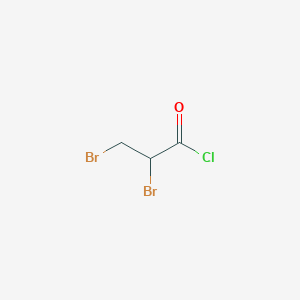
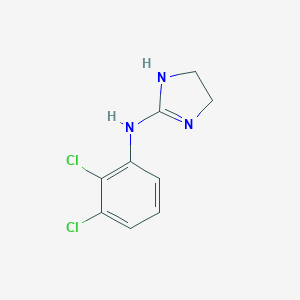
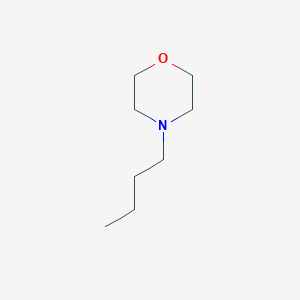

![Phenanthro[1,10,9,8-opqra]perylene](/img/structure/B92016.png)

